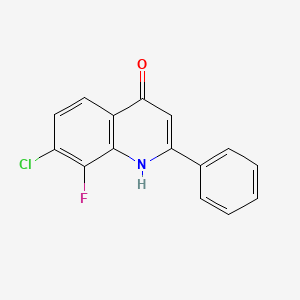
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one
Vue d'ensemble
Description
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one, also known as 7CF2PQ, is a heterocyclic compound that has been studied extensively due to its diverse applications in various fields, such as medicinal chemistry, materials science, and biochemistry. It is a synthesized compound that consists of a benzene ring with a nitrogen atom at the center, two chlorine atoms, and a fluorine atom. 7CF2PQ has a wide range of properties, including high solubility in water, good thermal stability, and excellent photostability. In addition, it has been found to be a potent inhibitor of various enzymes, including cytochrome P450s, and has been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Antibacterial Properties :
- A study by Kuramoto et al. (2003) highlighted the potent antibacterial activities of certain derivatives, particularly against Gram-positive and Gram-negative bacteria. One compound was found to be significantly more potent than trovafloxacin against clinical isolates, like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
- Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone models with antibacterial properties, where the introduction of substituted primary amine appendages at the C-7 position gave derivatives with interesting activity against Gram-positive and/or Gram-negative strains (Al-Hiari et al., 2007).
Antioxidative and Prooxidative Effects :
- Liu et al. (2002) discussed the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes. The study suggested that the electron-attracting group at the ortho position to the hydroxy group of quinoline makes the phenoxy radical of quinoline derivatives active, influencing their role in lipid peroxidation and hemolysis (Liu et al., 2002).
Potential in Antitumor Research :
- Duarte et al. (2017) presented a method for synthesizing 4-arylselanyl-7-chloroquinolines and explored their application as acetylcholinesterase inhibitors and potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).
- Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines. Some compounds were found to be quite effective, suggesting that 4-aminoquinoline could serve as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Propriétés
IUPAC Name |
7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOLYGWXKPPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656277 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
CAS RN |
867165-00-2 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


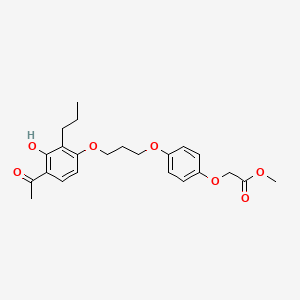
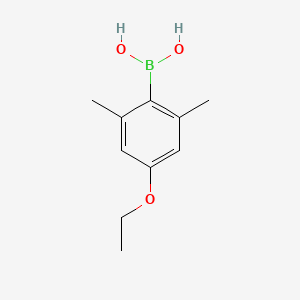
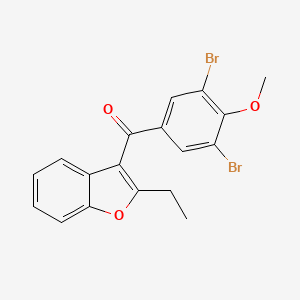
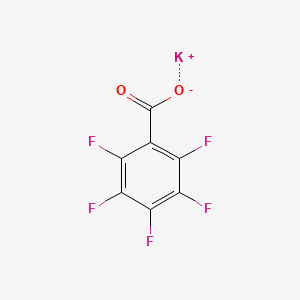
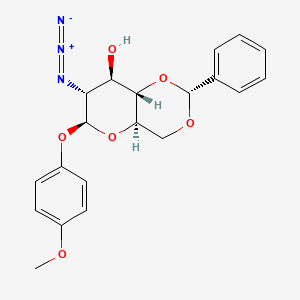
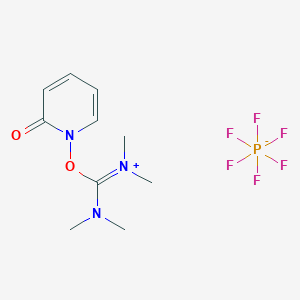
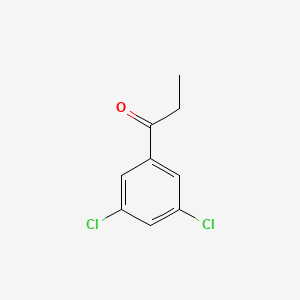
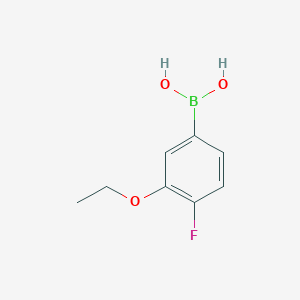
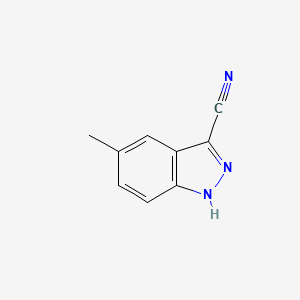
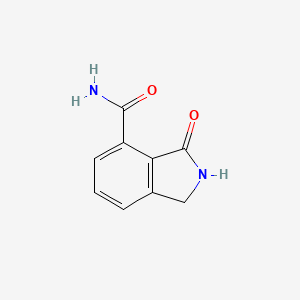
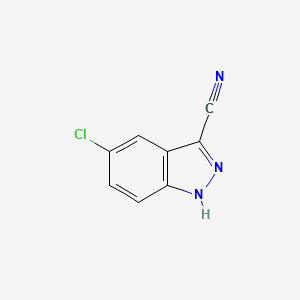
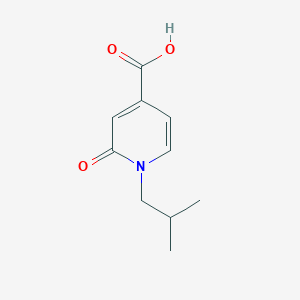

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)